N-(4-acetylphenyl)-3-phenoxypropanamide
Description
N-(4-Acetylphenyl)-3-phenoxypropanamide is a propanamide derivative characterized by a 4-acetylphenyl group attached to the nitrogen atom and a phenoxy substituent at the 3-position of the propanamide backbone. The acetyl group at the para position of the phenyl ring may enhance stability and influence binding interactions, while the phenoxy moiety could modulate lipophilicity and reactivity .
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13(19)14-7-9-15(10-8-14)18-17(20)11-12-21-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUADUFPPQAQUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-phenoxypropanamide can be achieved through a multi-step process. One common method involves the reaction of 4-acetylphenylamine with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of 4-(hydroxymethyl)phenyl-3-phenoxypropanamide.
Substitution: Formation of various substituted phenoxypropanamides depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-3-phenoxypropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(4-acetylphenyl)-3-phenoxypropanamide with structurally related propanamide derivatives based on molecular features, physicochemical properties, and applications:
*Estimated values due to lack of direct data.
Key Observations:
Fluorinated analogs (e.g., C₁₃H₈F₉NO₂) exhibit significantly higher molecular weights and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Stability and Storage: N-Acetyl Norfentanyl is stable for ≥5 years at -20°C, suggesting that acetylated propanamides generally have robust shelf lives under controlled conditions .
Synthetic Utility: Compounds like N-(4-acetylphenyl)propanamide serve as intermediates in synthesizing polyimides or acetophenone derivatives, highlighting the versatility of acetylphenyl-propanamide scaffolds .
Q & A
Basic Research Question
- NMR spectroscopy : and NMR (in DMSO-d or CDCl) confirm amide bond formation, acetyl group resonance (~2.5 ppm for CH), and aromatic proton patterns .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how should control experiments be designed?
Basic Research Question
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) using staurosporine as a reference inhibitor .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a comparator . Include solvent-only and untreated controls to rule out nonspecific effects .
How can structure-activity relationship (SAR) studies be systematically designed to explore the pharmacophore of this compound?
Advanced Research Question
- Variation of substituents : Synthesize analogs with modified acetyl groups (e.g., trifluoroacetyl), phenoxy ring substitutions (e.g., nitro, methoxy), or propanamide chain elongation .
- Bioisosteric replacements : Replace the phenoxy group with thioether or pyridyl moieties to assess electronic effects .
- Data analysis : Use IC/EC values from biological assays to generate 3D-QSAR models (e.g., CoMFA or CoMSIA) for predictive insights .
What strategies are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?
Advanced Research Question
- Assay standardization : Ensure consistent cell lines, incubation times, and reagent batches across studies .
- Metabolic stability testing : Evaluate hepatic microsomal stability to identify if discrepancies arise from differential metabolism .
- Crystallographic comparison : Use X-ray structures of analogs bound to targets (e.g., kinases) to explain variations in binding affinity .
What computational approaches (e.g., molecular docking, QSAR) are appropriate for predicting target interactions and optimizing the compound's bioactivity?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., EGFR kinase). Focus on hydrogen bonding with the amide group and hydrophobic contacts with the acetylphenyl moiety .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .
- Machine learning : Train random forest models on published bioactivity data to prioritize synthetic targets .
How should single-crystal X-ray diffraction experiments be conducted to determine the three-dimensional structure of this compound, and what challenges might arise during refinement?
Advanced Research Question
- Crystallization : Use slow evaporation from DMSO/water or methanol/chloroform mixtures. Monitor crystal growth under polarized light .
- Data collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation. Resolve disorder in the phenoxy group with SHELXL refinement .
- Challenges : Address twinning or partial occupancy of solvent molecules using the SQUEEZE algorithm in PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
